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molecular formula C14H10O3S B8725144 2-Benzoylsulfanylbenzoic acid CAS No. 39860-52-1

2-Benzoylsulfanylbenzoic acid

Cat. No. B8725144
M. Wt: 258.29 g/mol
InChI Key: AYYGQBKLLWSKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439371B2

Procedure details

2-Mercapto-benzoic acid (1.5 g, 9.73 mmol) was dissolved in a solution of NaHCO3 (2.6 g, 0.031 mol) in H2O (25 mL). The 2-mercapto-benzoic acid solution was cooled to 0° C. Benzoyl chloride (1.36 g, 9.73 mmol) was then added followed by additional Na2CO3 (2.01 g, 14.60 mmol). The reaction mixture was stirred for 30 min at 0° C. and then, after allowing it to warm to room temperature, the reaction mixture was allowed to stir for an additional 45 minutes. Subsequently the reaction mixture was acidified with concentrated HCl forming a white precipitate. The precipitate was collected washed with cold water and dried in a vacuum dessicator overnight to yield the title compound in 83% yield (2.08 g, 8.08 mmol).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
2.01 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])(O)=O.[Na+].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+].Cl>O>[C:16]([S:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
2.01 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
to stir for an additional 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum dessicator overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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